REACTION_CXSMILES
|
[CH:1]1(O)[CH2:5][CH2:4][CH2:3][CH2:2]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:26](C(OC(C)(C)C)=O)=[N:27]C(OC(C)(C)C)=O.[ClH:42].C1(N)C(F)=C(F)C(F)=C(N)C=1F.Cl.Cl>O1CCCC1.O>[ClH:42].[ClH:42].[CH:1]1([NH:26][NH2:27])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:4.5.6,9.10.11|
|
Name
|
|
Quantity
|
6.127 kg
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)O
|
Name
|
|
Quantity
|
18.667 kg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
14.9 kg
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
36 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
26.5 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
|
Name
|
|
Quantity
|
37.85 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 5 hours as the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dry
|
Type
|
CUSTOM
|
Details
|
nitrogen purged 100 gallon tank
|
Type
|
CUSTOM
|
Details
|
the temperature <6° C
|
Type
|
TEMPERATURE
|
Details
|
to slowly increase to 20-25° C
|
Type
|
CUSTOM
|
Details
|
was at 20° C
|
Type
|
STIRRING
|
Details
|
to stir 24 hours at 20-25° C. at which point the starting material
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
had reacted
|
Type
|
CUSTOM
|
Details
|
the tetrahydrofuran was removed by vacuum distillation
|
Type
|
CONCENTRATION
|
Details
|
During the concentration, triphenylphosphine oxide
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
ADDITION
|
Details
|
an additional 20 gal (75.7 L) of water was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
ADDITION
|
Details
|
methylene chloride (30 gal, 113.6 L) was added
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous was extracted twice more with methylene chloride (10 gal, 37.85 L) The
|
Type
|
DISTILLATION
|
Details
|
aqueous was distilled
|
Type
|
CUSTOM
|
Details
|
to remove water
|
Type
|
ADDITION
|
Details
|
isopropanol (3×20 gal (75.7 L)) was added
|
Type
|
FILTRATION
|
Details
|
The resulting slurry was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give 7.682 kg (68.6% of theoretical) over multiple crops
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |